5-chloro-2-(methylsulfanyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(methylsulfanyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as CMNCP and has been studied extensively for its various properties.
Mechanism of Action
The mechanism of action of CMNCP is not fully understood. However, it has been suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis. CMNCP may also act by inhibiting the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
CMNCP has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. CMNCP has also been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation. Additionally, CMNCP has been shown to have antibacterial activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of CMNCP is its potential as an anti-tumor agent. It has been shown to exhibit significant anti-tumor activity against various cancer cell lines. Additionally, CMNCP has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of CMNCP is its relatively complex synthesis process, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of CMNCP. One potential direction is the development of more efficient synthesis methods to make CMNCP more readily available for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of CMNCP and its potential applications in the field of medicine. Finally, more research is needed to determine the safety and efficacy of CMNCP as a potential therapeutic agent.
Synthesis Methods
The synthesis of CMNCP involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 2-nitroaniline with thionyl chloride to form 2-chloro-nitrobenzene. This intermediate is then reacted with 2-aminothiophenol to form 2-(methylsulfanyl)-nitrobenzene. The final step involves the reaction of 2-(methylsulfanyl)-nitrobenzene with 5-chloro-4-carboxypyrimidine in the presence of a catalyst to form CMNCP.
Scientific Research Applications
CMNCP has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant anti-tumor activity against various cancer cell lines. CMNCP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, CMNCP has been studied for its potential use as an antibacterial agent.
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3S/c1-21-12-14-6-7(13)10(16-12)11(18)15-8-4-2-3-5-9(8)17(19)20/h2-6H,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOBDRRKFTVODN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202023 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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